molecular formula C19H28N2O3 B2755484 1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034341-24-5

1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2755484
CAS No.: 2034341-24-5
M. Wt: 332.444
InChI Key: DVBHJRMIHUOLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The cyclopentyl intermediate is reacted with tetrahydropyran-4-ylamine under reductive amination conditions to form the desired amine.
  • Urea Formation:

    • The final step involves the reaction of the amine with an isocyanate derivative to form the urea linkage, resulting in the target compound.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:

    • Formation of the Cyclopentyl Intermediate:

      • Starting with 4-methoxybenzaldehyde, a Grignard reaction with cyclopentylmagnesium bromide can be employed to form the corresponding alcohol.
      • This intermediate is then subjected to a dehydration reaction to yield the cyclopentyl derivative.

    Chemical Reactions Analysis

    Types of Reactions: 1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

      Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group under strong oxidative conditions.

      Reduction: The urea moiety can be reduced to form corresponding amines.

      Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

      Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

      Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

    Major Products:

    • Oxidation can yield 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
    • Reduction can produce cyclopentylmethylamine derivatives.
    • Substitution can result in various substituted phenyl derivatives depending on the nucleophile used.

    Chemistry:

    • Used as a building block for the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under different chemical conditions.

    Biology:

    • Potential applications in the development of new pharmaceuticals due to its unique structure.
    • Investigated for its interactions with biological macromolecules.

    Medicine:

    • Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
    • Potential use in the treatment of diseases where modulation of specific pathways is required.

    Industry:

    • Utilized in the synthesis of specialty chemicals and materials.
    • Potential applications in the development of new polymers or coatings.

    Mechanism of Action

    The mechanism by which 1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects depends on its interaction with molecular targets. These may include:

      Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

      Receptors: Binding to receptors to modulate signal transduction pathways.

      Pathways: Interference with cellular pathways to induce desired biological effects.

    Comparison with Similar Compounds

    • 1-(4-Methoxyphenyl)-3-(tetrahydro-2H-pyran-4-yl)urea
    • 1-(4-Methoxyphenyl)-3-cyclopentylurea
    • 1-(4-Methoxyphenyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate

    Uniqueness:

    • The combination of a methoxyphenyl group, cyclopentyl ring, and tetrahydropyran moiety in a single molecule is unique.
    • This structure provides a distinct set of chemical and biological properties not found in simpler analogs.
    • The presence of multiple functional groups allows for diverse reactivity and potential applications.

    By understanding the synthesis, reactions, applications, and mechanisms of 1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, researchers can explore its full potential in various scientific and industrial fields.

    Properties

    IUPAC Name

    1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-(oxan-4-yl)urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H28N2O3/c1-23-17-6-4-15(5-7-17)19(10-2-3-11-19)14-20-18(22)21-16-8-12-24-13-9-16/h4-7,16H,2-3,8-14H2,1H3,(H2,20,21,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DVBHJRMIHUOLKQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3CCOCC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H28N2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    332.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.